1,3,6-Naphthalenetrisulfonic acid, sodium salt

Beschreibung

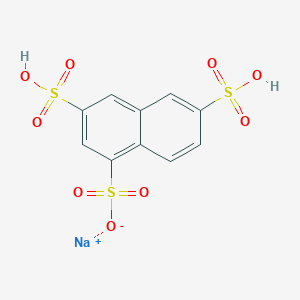

1,3,6-Naphthalenetrisulfonic acid, sodium salt (1,3,6-NTS) is a polyaromatic sulfonic acid derivative with three sulfonate (-SO₃⁻) groups attached to the naphthalene ring at positions 1, 3, and 4. Its molecular formula is C₁₀H₅Na₃O₉S₃ (anhydrous) or C₁₀H₁₀Na₃O₁₀S₃·xH₂O (hydrated forms), with a molecular weight of 434.31 g/mol (anhydrous) or 455.33 g/mol (hydrated) . The compound is commercially available as a mixture of isomers or hydrates, leading to distinct CAS numbers (e.g., 5182-30-9 for the anhydrous form and 123409-01-8 for the hydrate) .

Eigenschaften

IUPAC Name |

naphthalene-1,3,6-trisulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O9S3/c11-20(12,13)7-1-2-9-6(3-7)4-8(21(14,15)16)5-10(9)22(17,18)19/h1-5H,(H,11,12,13)(H,14,15,16)(H,17,18,19)/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPBSAMLXSQCSOX-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5O9S3-3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19437-42-4 | |

| Record name | 1,3,6-Naphthalenetrisulfonic acid, sodium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphthalene-1,3,6-trisulphonic acid, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.138 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Mechanism and Reagent Selection

Sulfonation employs a mixture of sulfuric acid and oleum (fuming sulfuric acid) to introduce sulfonic acid groups at the 1, 3, and 6 positions of naphthalene. Oleum’s sulfur trioxide (SO₃) enhances electrophilic substitution, while excess sulfuric acid acts as a solvent and stabilizer. The reaction proceeds via sequential sulfonation steps:

-

Monosulfonation : Naphthalene reacts with SO₃ at 80–85°C to form 1-naphthalenesulfonic acid.

-

Disulfonation : Elevated temperatures (145–155°C) drive sulfonation at the 3-position.

-

Trisulfonation : Final sulfonation at the 6-position occurs at 150–155°C with additional oleum.

Critical parameters include maintaining a sulfur trioxide-to-naphthalene molar ratio of 3.5–4.0 and staggered oleum addition to minimize byproducts like 1,3,5,7-naphthalenetetrasulfonic acid.

Industrial-Scale Process Optimization

Patent US4180521A details a large-scale method:

-

Initial charge : 294 g of sulfuric acid monohydrate (100% H₂SO₄) heated to 160°C.

-

Simultaneous addition : 128 g molten naphthalene and 308 g 65% oleum added over 30 minutes at 170°C.

-

Post-reaction stirring : 120 minutes at 170°C, followed by a second oleum addition (65 g) and 75 minutes of stirring.

This protocol achieves >95% yield of 1,3,6-naphthalenetrisulfonic acid with <2% tetrasulfonic acid byproduct.

Table 1: Sulfonation Reaction Conditions from US4180521A

| Parameter | Value |

|---|---|

| Initial H₂SO₄ charge | 294 g (100% strength) |

| Naphthalene input | 128 g (1.0 mol) |

| Oleum (65% SO₃) | 308 g (2.5 mol) + 65 g (0.53 mol) |

| Temperature range | 160–170°C |

| Stirring time | 195 minutes total |

| Yield | >95% (estimated) |

Neutralization to Sodium Salt

Conversion of 1,3,6-naphthalenetrisulfonic acid to its sodium salt involves pH adjustment and crystallization, drawing parallels from disodium salt synthesis.

Neutralization Protocol

Crystallization and Purification

Post-neutralization, impurities like residual sulfuric acid and isomers are removed through temperature-controlled crystallization:

-

Cooling profile : Rapid cooling to 20–30°C induces nucleation, followed by slow reheating to 55–65°C to dissolve impurities.

-

Centrifugation : The purified sodium salt is isolated at 15–30°C, achieving >99% purity.

Comparative Analysis of Methodologies

Sulfonation Efficiency

The US4180521A method outperforms older protocols by reducing reaction time (4.5 hours vs. 12+ hours) and eliminating tetrasulfonic acid byproducts through staggered oleum addition.

Sodium Salt Yield and Purity

Neutralization protocols adapted from CN102993060A demonstrate that slow reheating after crystallization (55–65°C) increases purity from 97% to >99% by selectively retaining impurities in the mother liquor.

Challenges and Innovations

Byproduct Management

The primary challenge lies in suppressing 1,3,5,7-tetrasulfonic acid formation. Solutions include:

Analyse Chemischer Reaktionen

Naphthalin-Trisulfonat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können Naphthalin-Trisulfonat in andere Derivate umwandeln.

Substitution: Die Sulfonsäuregruppen können durch andere funktionelle Gruppen substituiert werden, indem geeignete Reagenzien und Bedingungen verwendet werden.

Häufig verwendete Reagenzien bei diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

Capillary Electrophoresis

One of the prominent applications of 1,3,6-naphthalenetrisulfonic acid, sodium salt is in capillary electrophoresis (CE). It serves as an anionic chromophore for the separation and analysis of biomolecules. The compound's high sensitivity and good solubility allow for effective detection of various analytes in complex mixtures. Studies have demonstrated that its use can enhance the resolution and sensitivity of CE methods compared to traditional chromophores.

Fluorescence Spectroscopy

The compound is also utilized in fluorescence spectroscopy due to its ability to absorb light at specific wavelengths and emit fluorescence. This property makes it suitable for detecting low concentrations of biomolecules in biological samples .

Material Science

Conductive Polymers

1,3,6-Naphthalenetrisulfonic acid, sodium salt acts as a dopant in the synthesis of conductive polymers. Its incorporation into polymer matrices can significantly enhance electrical conductivity and thermal stability. These properties are crucial for developing advanced materials used in electronic devices and sensors.

Supramolecular Hydrogels

This compound is extensively studied for its role in forming supramolecular hydrogels. These hydrogels have applications in drug delivery systems due to their ability to encapsulate therapeutic agents and control their release profiles. Research has shown that incorporating 1,3,6-naphthalenetrisulfonic acid into hydrogel matrices enhances the stability and bioavailability of encapsulated drugs .

Biochemical Applications

Stabilization of Proteins

In biochemical assays, 1,3,6-naphthalenetrisulfonic acid is used as a stabilizing agent for proteins and enzymes. Its interaction with biomolecules helps maintain their structural integrity under denaturing conditions. This property is particularly beneficial for assays requiring high enzyme activity .

Drug Delivery Systems

The compound's ability to form stable complexes with various drugs enhances the solubility and bioavailability of poorly soluble compounds. This feature is essential in pharmacology for improving the therapeutic efficacy of medications .

Case Study 1: Drug Release Profiles

A study investigated the impact of 1,3,6-naphthalenetrisulfonic acid on drug release profiles from hydrogel matrices. The results indicated that hydrogels incorporating this compound exhibited a controlled release mechanism that significantly improved drug bioavailability compared to conventional systems.

Case Study 2: Protein Stability

Research focused on the stabilization effects of 1,3,6-naphthalenetrisulfonic acid on enzyme activity during biochemical reactions showed that it could effectively prevent denaturation under extreme conditions. This finding has implications for enzyme-based assays and industrial applications where enzyme stability is critical.

While generally considered safe for laboratory use, 1,3,6-naphthalenetrisulfonic acid can cause skin irritation and respiratory issues upon exposure. Proper handling protocols should be observed to mitigate these risks .

Wirkmechanismus

The mechanism of action of naphthalene trisulfonate involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The sulfonic acid groups play a crucial role in this binding process by interacting with the enzyme’s active site residues .

Vergleich Mit ähnlichen Verbindungen

Key Properties:

- Solubility : 600 g/L in water at 20°C .

- Degradation : Undergoes advanced oxidation via ozone, with a direct reaction rate constant $ kD = 6.72 \, \text{M}^{-1} \text{s}^{-1} $ and hydroxyl radical rate constant $ k{OH} = 3.7 \times 10^9 \, \text{M}^{-1} \text{s}^{-1} $ at pH 2–7 .

- Applications : Used in analytical chemistry (e.g., capillary electrophoresis standards) and studied for bioactivity in TNF-α inhibition .

Comparison with Similar Compounds

Structural Analogues: Naphthalene Sulfonates

Naphthalene sulfonates vary in the number and position of sulfonate groups. Key examples include:

Structural Insights :

- Positional Isomerism : 1,3,6-NTS has sulfonate groups clustered on one aromatic ring, enhancing hydrophilicity compared to disulfonates like 2,6-NDS.

- Complexity : Suramin’s larger structure and six sulfonate groups enable stronger bioactivity (e.g., TNF-α inhibition) but lower environmental degradability than 1,3,6-NTS .

Bioactivity Comparison

This highlights the importance of molecular geometry and additional functional groups (e.g., urea in suramin) for bioactivity .

| Compound | IC₅₀ (TNF-α Inhibition) | Key Structural Features |

|---|---|---|

| 1,3,6-NTS | No inhibition | Three sulfonates on naphthalene |

| Suramin | 0.65 mM | Hexasulfonated urea core |

| Evans Blue | 0.75 mM | Tetrasulfonated diaryl azo dye |

Degradation and Environmental Behavior

1,3,6-NTS degrades efficiently via hydroxyl radicals ($ k_{OH} = 3.7 \times 10^9 \, \text{M}^{-1} \text{s}^{-1} $), making it more reactive than many disulfonates. For example, 2,6-NDS requires higher ozone doses for degradation, likely due to fewer sulfonate groups .

Regulatory and Commercial Aspects

Biologische Aktivität

1,3,6-Naphthalenetrisulfonic acid, sodium salt (NTS) is a sulfonated aromatic compound with significant applications in various scientific fields, including biochemistry and materials science. Its unique structure allows it to interact with biological systems and serve as a versatile agent in drug delivery and supramolecular chemistry. This article explores the biological activity of NTS, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

- Molecular Formula : C₁₀H₇NaO₉S₃

- Molecular Weight : 390.34 g/mol (anhydrous)

- CAS Number : 19437-42-4

NTS is typically encountered as a white to yellow powder and is soluble in water, which facilitates its application in biological systems.

NTS functions primarily through molecular self-assembly, leading to the formation of supramolecular structures such as hydrogels. These hydrogels can encapsulate drugs, enhancing their bioavailability and controlled release. The interaction of NTS with biological molecules often involves:

- Electrostatic interactions : The sulfonate groups impart a negative charge that can interact with positively charged biomolecules.

- Hydrophobic interactions : The naphthalene core allows for interactions with lipid membranes and other hydrophobic environments.

Biochemical Pathways

The action of NTS influences several biochemical pathways:

- Drug Delivery Systems : NTS is used to create hydrogels that improve the solubility and stability of poorly soluble drugs.

- Catalytic Activity : It has been shown to enhance catalytic reactions in the presence of metal catalysts, promoting oxidation processes under specific conditions .

Biological Effects

- Cellular Interaction : Studies have indicated that NTS can cause cellular responses such as:

- Environmental Impact : NTS has been evaluated for its ecological toxicity and has shown minimal persistence and bioaccumulation potential, making it less harmful to aquatic ecosystems compared to other sulfonated compounds .

Case Studies

Several studies highlight the biological applications of NTS:

Study 1: Drug Delivery Enhancement

A study demonstrated that incorporating NTS into a hydrogel matrix significantly improved the release profile of an anti-cancer drug. The hydrogel showed sustained release over 72 hours compared to a rapid release from unmodified formulations .

| Property | Hydrogel with NTS | Control Hydrogel |

|---|---|---|

| Release Rate (first 24h) | 15% | 50% |

| Cumulative Release (72h) | 70% | 90% |

Study 2: Catalytic Activity in Oxidation Reactions

Research involving NTS as a co-catalyst in photooxidation reactions revealed that it enhances the generation of hydroxyl radicals (), which are crucial for degrading organic pollutants. The presence of NTS increased the reaction rate by 30% compared to systems without it .

Safety and Toxicology

According to safety data sheets, NTS is classified as an irritant. It may cause skin irritation and serious eye irritation upon contact . Inhalation can lead to respiratory irritation; thus, handling precautions should be observed.

Q & A

Q. What is the optimized synthesis route for 1,3,6-Naphthalenetrisulfonic acid, sodium salt, and how can purity be ensured?

The synthesis involves sulfonating naphthalene with fuming sulfuric acid to yield 1,3,6-naphthalenetrisulfonic acid. Neutralization with lime removes excess sulfuric acid, forming a calcium salt, which is then converted to the sodium salt via reaction with sodium carbonate. Key challenges include controlling sulfonation conditions (temperature, acid concentration) to avoid over-sulfonation and ensuring complete calcium removal during filtration. Post-synthesis purity can be verified via ion chromatography or titration methods .

Q. What analytical techniques are suitable for quantifying 1,3,6-Naphthalenetrisulfonic acid, sodium salt in complex mixtures?

High-performance liquid chromatography (HPLC) with UV detection at 254 nm is effective, particularly using a water–acetonitrile–ethyl acetate mobile phase. Fluorescence spectroscopy may also be employed if the compound is derivatized with fluorescent probes like 8-aminopyrene trisulfonate (APTS), leveraging its sulfonic acid groups for covalent labeling .

Q. How does 1,3,6-Naphthalenetrisulfonic acid, sodium salt function as an intermediate in dye synthesis?

It serves as a precursor for H acid monosodium salt, a critical component in azo dyes. The trisulfonic acid groups enable sequential reactions, such as nitration and diazotization, to introduce functional groups for chromophore development. For example, coupling with aromatic amines via azo bonds enhances light absorption properties .

Advanced Research Questions

Q. What mechanistic insights explain the adsorption behavior of 1,3,6-Naphthalenetrisulfonic acid, sodium salt on activated carbon in environmental applications?

Adsorption is driven by electrostatic interactions between the sulfonate groups and carbon surface charges. Competing ions like Cd(II), Cr(III), and Hg(II) reduce adsorption efficiency by occupying binding sites. Studies show pH-dependent behavior: acidic conditions enhance adsorption due to protonation of carbon surfaces, while alkaline conditions promote repulsion .

Q. How can chromatographic separation of 1,3,6-Naphthalenetrisulfonic acid, sodium salt be optimized in TRDC systems?

Key parameters include eluent composition (e.g., water–acetonitrile–ethyl acetate, 3:8:4 v/v), flow rate (2.0 μL/min), and cooling temperature (5°C). Adjusting these factors improves resolution from structurally similar sulfonic acids, such as naphthalene-1,3,7-trisulfonic acid. Method validation should include spike-recovery tests to assess matrix effects .

Q. What experimental strategies address contradictions in reported fluorescence quenching data for sulfonated naphthalene derivatives?

Discrepancies arise from varying solvent polarity, ionic strength, and trace metal contamination. Standardizing buffer conditions (e.g., 10 mM phosphate, pH 7.4) and using chelating agents (e.g., EDTA) mitigate metal-induced quenching. Additionally, time-resolved fluorescence can distinguish static vs. dynamic quenching mechanisms .

Q. How do sulfonation patterns influence the reactivity of 1,3,6-Naphthalenetrisulfonic acid, sodium salt in multi-step organic syntheses?

The 1,3,6-trisulfonation pattern enhances solubility in polar solvents and stabilizes intermediates via resonance. For example, in azo dye synthesis, the sulfonate groups direct electrophilic substitution to specific positions, enabling regioselective coupling. Computational modeling (DFT) can predict reactive sites and guide synthetic routes .

Methodological Considerations

- Purification Challenges : Calcium salt conversion requires precise stoichiometry to avoid residual Ca²⁺, which can precipitate during subsequent reactions. Dialysis or ion-exchange resins improve sodium salt purity .

- Fluorescent Labeling : Derivatization with APTS requires pH control (8.5–9.0) and excess probe to ensure complete labeling of sulfonic acid groups. Excess reagent is removed via size-exclusion chromatography .

- Environmental Studies : Adsorption experiments should include competitive ion studies (e.g., Na⁺, Ca²⁺) to simulate real-world conditions. Langmuir isotherm models are preferred for quantifying monolayer adsorption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.